3-Methoxy-3-methylbutan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

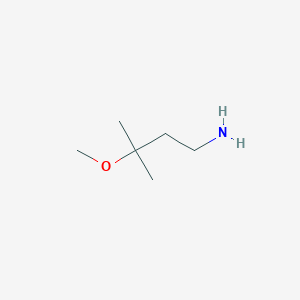

3-Methoxy-3-methylbutan-1-amine is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that this compound is used as a solvent for paints, inks, and fragrances , suggesting it may interact with various chemical compounds in these applications.

Mode of Action

It’s known that the compound can undergo oxidation reactions initiated by ˙oh radicals . This suggests that it may interact with its targets through oxidation processes.

Biochemical Pathways

The compound’s oxidation by ˙oh radicals suggests it may be involved in redox reactions and related biochemical pathways .

Result of Action

Its known use as a solvent and its ability to undergo oxidation reactions suggest it may alter the chemical environment of cells and molecules it interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-3-methylbutan-1-amine. For instance, the presence of water, ammonia, and methylamine can promote the formation of nitric hydrate and nitrate aerosol . Additionally, the compound’s reaction rate with ˙OH radicals can be influenced by the presence of other chemical species .

Análisis Bioquímico

Biochemical Properties

3-Methoxy-3-methylbutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction rates and outcomes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes and cellular function. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the levels of certain metabolites by modulating enzyme activity, leading to changes in metabolic flux . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and its overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity within the cell.

Actividad Biológica

3-Methoxy-3-methylbutan-1-amine (MMBA) is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MMBA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as an aliphatic amine with the molecular formula C6H15NO. Its structure can be represented as follows:

The compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the carbon backbone, which influences its reactivity and interaction with biological systems.

1. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of MMBA. Notably, studies have reported on its acute oral toxicity in animal models, such as rats and mice. The following table summarizes key findings from these studies:

| Study | Species | Dose (mg/kg bw/day) | Findings |

|---|---|---|---|

| HRC (1989) | Rats | 250 | No adverse effects observed |

| MHLW (2003) | Mice | 2000 | Decreased fetal body weights; no malformations noted |

| OHSC (1973) | Rats | 500 | NOAEL for developmental toxicity established |

These findings suggest that while MMBA exhibits some toxicity at higher doses, it has a relatively safe profile at lower concentrations.

2. Pharmacological Potential

Research into the pharmacological potential of MMBA indicates possible applications in neuropharmacology and other therapeutic areas. Preliminary studies suggest that MMBA may influence neurotransmitter pathways, potentially offering benefits in treating conditions such as anxiety and depression.

Case Study: Neuropharmacological Effects

A study conducted by EvitaChem explored the effects of MMBA on neurotransmitter levels in animal models. The results indicated:

- Increased serotonin levels : Suggesting potential antidepressant effects.

- Modulation of dopamine pathways : Implicating possible benefits in managing mood disorders.

The mechanism by which MMBA exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with specific receptors in the central nervous system (CNS). The presence of the methoxy group may enhance its lipophilicity, facilitating better penetration across the blood-brain barrier.

Environmental Impact

In addition to its biological effects, MMBA's environmental impact has also been studied. Research indicates that it may contribute to atmospheric reactions affecting ground-level ozone formation. The rate constant for its reaction with hydroxyl radicals was measured as follows:

This suggests that while MMBA may have beneficial pharmacological properties, it also poses environmental concerns that warrant further investigation.

Propiedades

IUPAC Name |

3-methoxy-3-methylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,8-3)4-5-7/h4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOYVCHXXWLKSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624156 |

Source

|

| Record name | 3-Methoxy-3-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268153-93-0 |

Source

|

| Record name | 3-Methoxy-3-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.